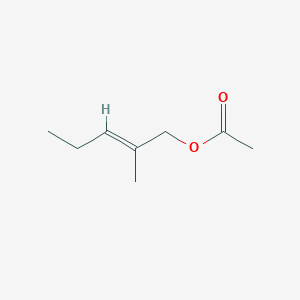
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is a chemical compound with the molecular formula C6H10O4 It is an ester derivative of oxiranecarboxylic acid, featuring a hydroxymethyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) typically involves the reaction of oxiranecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxiranecarboxylic acid, 3-(carboxymethyl)-.
Reduction: Formation of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) involves the hydrolysis of the ester bond to release oxiranecarboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released oxiranecarboxylic acid can then participate in various biochemical pathways, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-methyl-3-propyl-, trans-
- Oxirane, 2-methyl-3-propyl-, cis-
- Oxirane, 2-methyl-3-propyl-, (2R,3R)-rel-
Uniqueness
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
136171-94-3 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)CO |
Canonical SMILES |
CCOC(=O)C1C(O1)CO |
Synonyms |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)





![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)







